molecular formula C22H31NO2 B1389235 N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine CAS No. 1040684-94-3

N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine

Cat. No.: B1389235
CAS No.: 1040684-94-3
M. Wt: 341.5 g/mol
InChI Key: ASCXJRUFSGECED-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Representation

The compound N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure comprises two aromatic rings connected via an ethylamine backbone, with distinct substituents at specific positions:

  • A sec-butoxy group (–O–CH(CH2CH3)CH2CH3) at the para position of the first phenyl ring.
  • A 2-isopropyl-5-methylphenoxy group (–O–C6H3(CH3)(CH(CH3)2)) at the second position of the ethylamine chain.

The IUPAC name reflects these substituents in descending order of priority, with the parent chain identified as the ethylamine moiety. The structural formula (Figure 1) illustrates the connectivity of these groups, validated by spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

The SMILES notation (CCC(C)OC1=CC=C(C=C1)NCCOC2=C(C=CC(=C2)C)C(C)C) and InChI key (ASCXJRUFSGECED-UHFFFAOYSA-N) further encode the molecular topology, confirming the placement of substituents.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 1040684-94-3 , a universal identifier assigned by the Chemical Abstracts Service (CAS). This numerical designation distinguishes it from structurally similar molecules and ensures consistency across regulatory and commercial databases.

Its molecular formula , C22H31NO2 , corresponds to a molecular weight of 341.49 g/mol , as calculated from isotopic distributions and high-resolution mass spectrometry. Empirical validation through elemental analysis confirms the stoichiometric ratios of carbon (77.38%), hydrogen (9.15%), nitrogen (4.10%), and oxygen (9.37%).

Table 1: Key Identifiers

Property Value Source
CAS Registry Number 1040684-94-3
Molecular Formula C22H31NO2
Molecular Weight 341.49 g/mol

Synonymous Designations in Chemical Databases

This compound is cataloged under multiple synonymous names across scientific platforms, reflecting variations in nomenclature conventions:

  • Benzenamine, N-[2-[5-methyl-2-(1-methylethyl)phenoxy]ethyl]-4-(1-methylpropoxy)- (CAS variant).
  • N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-(sec-butoxy)aniline (alternative IUPAC-style name).
  • 4-(Butan-2-yloxy)-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}aniline (substituent-priority variant).

These aliases arise from differences in substituent ordering or the use of common vs. systematic terms for alkyl groups (e.g., “isopropyl” vs. “1-methylethyl”). Despite these variations, all names unambiguously reference the same molecular structure, as verified by cross-referencing CAS numbers and structural descriptors.

Table 2: Database-Specific Synonyms

Source Synonym
PubChem This compound
ChemSpider 4-(Butan-2-yloxy)-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}aniline
GuideChem N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-(sec-butoxy)aniline

Properties

IUPAC Name

4-butan-2-yloxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-6-18(5)25-20-10-8-19(9-11-20)23-13-14-24-22-15-17(4)7-12-21(22)16(2)3/h7-12,15-16,18,23H,6,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCXJRUFSGECED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NCCOC2=C(C=CC(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine involves synthetic routes that typically include the use of specific reagents and reaction conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild and functional group-tolerant reaction conditions .

Chemical Reactions Analysis

N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine is primarily used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound is used to study protein interactions, modifications, and functions, which are crucial for understanding various biological processes and disease mechanisms.

Mechanism of Action

The mechanism of action of N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Generally, it interacts with proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Structural Analogues from Thiadiazol-2-yl Acetamide Derivatives ()

Compounds in share the 2-isopropyl-5-methylphenoxy moiety but differ in their heterocyclic cores (1,3,4-thiadiazol-2-yl) and substituents. Key comparisons include:

Compound ID Substituents on Thiadiazole Melting Point (°C) Yield (%) Notable Features
5e 4-Chlorobenzylthio 132–134 74 Chlorine enhances polarity and potential halogen bonding
5f Methylthio 158–160 79 Smaller substituent increases melting point (crystal packing)
5h Benzylthio 133–135 88 Bulky benzyl group reduces melting point (steric hindrance)
5j 4-Chlorobenzylthio 138–140 82 Similar to 5e but with para-chloro substitution

Key Observations :

  • The 2-isopropyl-5-methylphenoxy group likely contributes to moderate lipophilicity, as seen in analogs like 5e–5j.
  • Larger substituents (e.g., benzylthio in 5h) lower melting points compared to smaller groups (e.g., methylthio in 5f), suggesting that the sec-butoxy group in the target compound may similarly reduce crystallinity.

Alkoxy-Substituted Amines in Patent Literature ()

highlights structurally related compounds such as (E)-N-methyl-5-(5-sec-butoxy-3-aminophenyl)-4-penten-2-amine, which shares the sec-butoxy substituent. These compounds are synthesized via analogous methods, indicating that the sec-butoxy group may enhance metabolic stability compared to smaller alkoxy groups (e.g., ethoxy, isopropoxy) due to increased steric bulk and lipophilicity .

Comparison of Alkoxy Effects :

Substituent Example Compound Potential Impact on Properties
Ethoxy (E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine Higher polarity, faster metabolism
Isopropoxy (E)-N-methyl-5-(5-isopropoxy-3-aminophenyl)-4-penten-2-amine Moderate lipophilicity
Sec-butoxy (E)-N-methyl-5-(5-sec-butoxy-3-aminophenyl)-4-penten-2-amine Enhanced lipophilicity, slower metabolism

The target compound’s sec-butoxy group is expected to confer similar advantages, balancing solubility and membrane permeability.

Thiazole-Based Amines ( and )

While structurally distinct, thiazole-containing amines (e.g., ’s 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-1,3-thiazol-2-amine ) provide insights into the role of halogenation and heterocyclic cores :

  • Fluorine and chlorine substituents () enhance electronegativity and metabolic stability but may reduce solubility compared to alkoxy groups .
  • The thiazole ring in ’s compound introduces aromatic nitrogen and sulfur atoms, which can influence electronic properties and binding affinity differently than the target compound’s ether and amine groups .

Biological Activity

N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine is a compound with potential biological activity that has garnered interest in pharmaceutical research. This article provides a detailed overview of its biological properties, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₂₂H₃₁NO₂
  • CAS Number : 1040684-94-3
  • Molecular Weight : 351.49 g/mol

The compound features a complex structure that includes a sec-butoxy group and an isopropyl-5-methylphenoxy moiety, which may contribute to its biological activities.

1. Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have shown IC50 values indicating effective inhibition of cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells.

CompoundCell LineIC50 (μM)
A3PC310
A3MCF-710
A3HT-2912

These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanism of action and therapeutic potential .

2. Neuropharmacological Effects

There is also evidence suggesting that derivatives of this compound may influence neurotransmitter systems. For example, piperazine derivatives have been shown to interact with serotonin receptors, which could imply similar activities for this compound. Such interactions could lead to potential applications in treating mood disorders or other neuropsychiatric conditions .

Case Study 1: Cytotoxicity Assay

A study conducted on a series of phenolic amines demonstrated that compounds with structural similarities to this compound exhibited dose-dependent cytotoxicity against cancer cell lines. The methodology involved treating cells with varying concentrations of the compound and assessing viability through MTT assays.

Case Study 2: Neurotransmitter Interaction

Another study explored the binding affinity of various piperazine derivatives at serotonin receptors, revealing that modifications in the alkyl groups significantly influenced receptor binding. This underscores the importance of structural variations in determining biological activity .

Q & A

Q. What are the standard synthetic routes for N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine, and what purification methods are recommended?

The synthesis typically involves multi-step nucleophilic substitutions and catalytic hydrogenation. For example, analogous compounds are synthesized via Claisen condensation using palladium on carbon (Pd/C) under hydrogen flow, followed by trifluoromethanesulfonyl chloride activation and purification via column chromatography . Key steps include:

  • Use of ethanol as a solvent and Pd/C for hydrogenation to introduce hydroxyl groups.
  • Activation with trifluoromethanesulfonyl chloride and dimethylaminopyridine (DMAP) to enhance reactivity.
  • Final purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Methodological tip: Monitor reaction progress using thin-layer chromatography (TLC) to optimize yield.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features should be prioritized?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. For example:

  • ¹H NMR : Focus on aromatic protons (δ 6.5–7.5 ppm for substituted phenyl groups) and ethoxy/methoxy protons (δ 3.2–4.5 ppm).
  • ¹³C NMR : Identify carbons adjacent to oxygen (e.g., sec-butoxy groups at ~70–80 ppm) .
  • HRMS : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error. Advanced tip: Compare experimental data with computational predictions (e.g., density functional theory) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the final coupling step?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Catalyst screening : Test palladium(II) acetate with ligands like dppf to enhance coupling efficiency .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to reduce byproduct formation.
  • Temperature control : Perform reactions under reflux (80–100°C) to balance reactivity and stability. Methodological note: Use design of experiments (DoE) to systematically vary parameters (e.g., catalyst loading, solvent ratios) and identify optimal conditions .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural validation?

Contradictions may arise from dynamic effects (e.g., rotamers) or crystal packing. Solutions include:

  • Variable-temperature NMR : Detect conformational changes by analyzing shifts at different temperatures.
  • X-ray crystallography : Resolve absolute configuration and compare with NMR-derived structures .
  • Computational modeling : Use molecular dynamics simulations to reconcile discrepancies . Case study: For similar amines, X-ray data confirmed a planar configuration despite NMR suggesting flexibility, highlighting the need for multi-technique validation .

Q. What experimental designs are recommended to evaluate this compound’s biological activity, given its structural complexity?

Prioritize assays that account for its lipophilic and electron-rich motifs:

  • Enzyme inhibition : Use fluorescence polarization to measure binding affinity to target enzymes (e.g., kinases).
  • Cellular uptake studies : Employ LC-MS to quantify intracellular concentrations, adjusting for logP (predicted ~3.5).
  • SAR analysis : Synthesize analogs with modified phenoxy or sec-butoxy groups to isolate pharmacophores . Advanced tip: Integrate cheminformatics tools (e.g., molecular docking) to predict target interactions before wet-lab experiments .

Q. How can researchers address inconsistencies in stability data under varying storage conditions?

Stability issues may reflect sensitivity to humidity or light. Mitigation strategies:

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions to identify degradation pathways.
  • Analytical monitoring : Use HPLC-MS to track decomposition products over time.
  • Storage optimization : Store in amber vials at –20°C under inert gas (e.g., argon) to prevent oxidation . Key finding: Analogous compounds showed 5-year stability when stored anhydrously at –20°C .

Methodological Guidelines

  • Synthesis : Prioritize Pd-catalyzed coupling and column purification .
  • Characterization : Combine NMR, HRMS, and X-ray crystallography .
  • Data analysis : Use DoE for reaction optimization and computational tools for structural validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine
Reactant of Route 2
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N-[4-(Sec-butoxy)phenyl]-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]amine

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